Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate
Description
Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a heterocyclic compound featuring a benzimidazole core substituted with chlorine (Cl) and fluorine (F) atoms at the 6th and 5th positions, respectively, and a methyl ester group at the 2nd position. This structural configuration confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, ethyl acetate) and stability under ambient conditions. The electron-withdrawing effects of the Cl and F substituents enhance the electrophilicity of the carbonyl group in the ester moiety, influencing its reactivity in synthetic applications such as nucleophilic substitution or hydrolysis reactions. The compound is of interest in pharmaceutical and materials science research, particularly as a precursor for bioactive molecules or ligands in coordination chemistry .
Properties
Molecular Formula |
C9H6ClFN2O2 |
|---|---|
Molecular Weight |
228.61 g/mol |
IUPAC Name |
methyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
DMCLIYRKZYFNRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method includes the reaction of 6-chloro-5-fluoro-o-phenylenediamine with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against lung and breast cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins by binding to bacterial ribosomes . In anticancer research, it induces apoptosis in cancer cells by interfering with DNA replication and repair mechanisms . The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity to these molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations: Aldehyde vs. Methyl Ester
A closely related compound, 6-Chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde (CAS 1263378-80-8), replaces the methyl ester group with an aldehyde (-CHO) functional group. Key differences include:
The aldehyde derivative’s reactivity makes it more versatile in dynamic covalent chemistry, while the methyl ester’s stability favors controlled-release formulations .
Substituent Effects: Halogen Positioning and Electronic Influence
Comparative studies of halogenated benzimidazole derivatives reveal that electron-withdrawing substituents (Cl, F) at the 5th and 6th positions increase the electrophilicity of adjacent functional groups. For example:
- Methyl 5-fluoro-benzimidazole-2-carboxylate (lacking Cl) exhibits reduced steric hindrance, leading to faster hydrolysis rates compared to the Cl/F-substituted analogue.
- Methyl 6-bromo-5-chlorobenzimidazole-2-carboxylate (Br instead of F) shows enhanced crystallinity due to stronger halogen-halogen interactions, as inferred from crystallographic studies using SHELX refinement tools .
Physicochemical Properties
Data from methyl ester analogs (e.g., methyl salicylate) suggest that ester derivatives generally exhibit lower melting points (40–100°C range) compared to carboxylic acids, attributed to reduced hydrogen-bonding capacity .
Hydrogen Bonding and Crystal Packing
Graph set analysis (as per Etter’s formalism) indicates that the methyl ester’s dual oxygen atoms facilitate stronger H-bonding networks compared to the aldehyde derivative. For instance, the ester carbonyl oxygen often participates in C=O⋯H-N interactions with adjacent benzimidazole NH groups, promoting stable crystal lattices. In contrast, the aldehyde’s singular H-bond acceptor site limits its packing efficiency, as observed in SHELX-refined structures .
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